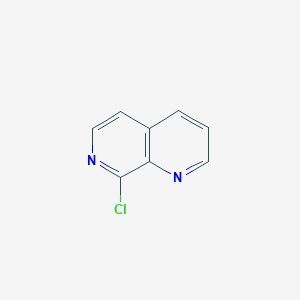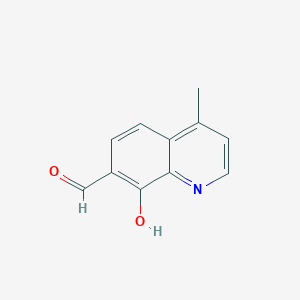
Diacétate de bis(triphénylphosphine)palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(triphenylphosphine)palladium(II) diacetate is a coordination compound with the chemical formula ([ (C_6H_5)_3P]_2Pd(CH_3COO)_2). It is a yellow crystalline solid that is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions .
Applications De Recherche Scientifique
Bis(triphenylphosphine)palladium(II) diacetate has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Mécanisme D'action
Target of Action
Bis(triphenylphosphine)palladium(II) diacetate, often referred to as Pd(PPh3)2(OAc)2, is an organometallic complex that primarily targets carbon-carbon (C-C) bonds . Its role is to act as a catalyst in various types of coupling reactions, including Suzuki, Negishi, Sonogashira, and Heck coupling reactions .
Mode of Action
The compound interacts with its targets (C-C bonds) by facilitating the breaking and forming of bonds during coupling reactions . This is achieved through the palladium center of the complex, which can undergo oxidative addition and reductive elimination, key steps in these reactions .
Biochemical Pathways
The primary biochemical pathway affected by Pd(PPh3)2(OAc)2 is the synthesis of conjugated polymers via Stille coupling . The compound also influences other pathways involved in the formation of C-C bonds, such as those occurring in Suzuki, Negishi, and Sonogashira coupling reactions .
Pharmacokinetics
Instead, its effectiveness is more related to its catalytic activity and stability under reaction conditions .
Result of Action
The molecular and cellular effects of Pd(PPh3)2(OAc)2’s action are the formation of new C-C bonds, leading to the synthesis of complex organic compounds . This can result in the production of a wide range of products, from pharmaceuticals to materials for electronics .
Analyse Biochimique
Biochemical Properties
Bis(triphenylphosphine)palladium(II) diacetate is known for its catalytic properties in biochemical reactions
Molecular Mechanism
The molecular mechanism of Bis(triphenylphosphine)palladium(II) diacetate primarily involves its role as a catalyst in various organic reactions . It’s known to facilitate cross-coupling reactions such as the Stille, Suzuki, and Sonogashira reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(triphenylphosphine)palladium(II) diacetate can be synthesized by reacting palladium(II) acetate with triphenylphosphine in an appropriate solvent. One common method involves dissolving palladium(II) acetate in acetic acid and then adding a solution of triphenylphosphine in ethanol. The mixture is then stirred at an elevated temperature, typically around 60°C, for several hours. The resulting yellow crystalline product is filtered and washed with ethanol .
Industrial Production Methods
In industrial settings, the synthesis of bis(triphenylphosphine)palladium(II) diacetate follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous stirring and precise temperature control. The product is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(triphenylphosphine)palladium(II) diacetate is primarily known for its role as a catalyst in various cross-coupling reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides.
Heck Reaction: This reaction couples alkenes with aryl halides.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses aryl boronic acids, aryl halides, and a base such as potassium carbonate in a solvent like toluene or ethanol.
Heck Reaction: Uses alkenes, aryl halides, and a base such as triethylamine in solvents like N,N-dimethylformamide (DMF) or toluene.
Sonogashira Coupling: Uses terminal alkynes, aryl halides, and a base such as triethylamine in solvents like tetrahydrofuran (THF) or DMF
Major Products
The major products of these reactions are typically biaryl compounds, alkenes, and substituted alkynes, respectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(triphenylphosphine)palladium(II) dichloride: Similar in structure but contains chloride ligands instead of acetate.
Tetrakis(triphenylphosphine)palladium(0): Contains four triphenylphosphine ligands and is used in similar catalytic applications.
Tris(dibenzylideneacetone)dipalladium(0): Another palladium complex used in cross-coupling reactions
Uniqueness
Bis(triphenylphosphine)palladium(II) diacetate is unique due to its high stability and efficiency as a catalyst in a wide range of cross-coupling reactions. Its acetate ligands provide a balance between reactivity and stability, making it a versatile and widely used catalyst in organic synthesis .
Propriétés
Numéro CAS |
14588-08-0 |
|---|---|
Formule moléculaire |
C40H38O4P2Pd |
Poids moléculaire |
751.1 g/mol |
Nom IUPAC |
acetic acid;palladium;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1-15H;2*1H3,(H,3,4); |
Clé InChI |
VKYBQFWSQQZDLX-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd] |
SMILES canonique |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd] |
| 14588-08-0 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)












